molecular formula C10H9FN2S B067895 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole CAS No. 175137-20-9

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole

Cat. No.: B067895
CAS No.: 175137-20-9
M. Wt: 208.26 g/mol
InChI Key: ZDFTZMJWTJLPRE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluorophenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions can yield the pyrazole ring.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Addition of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a thiol or a thiolate reacts with the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenyl and methylthio groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-(methylthio)-1H-pyrazole: Similar structure with a chlorine atom instead of fluorine.

    3-(4-Bromophenyl)-5-(methylthio)-1H-pyrazole: Similar structure with a bromine atom instead of fluorine.

    3-(4-Methylphenyl)-5-(methylthio)-1H-pyrazole: Similar structure with a methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic profile compared to its analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-methylsulfanyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFTZMJWTJLPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372091
Record name 5-(4-Fluorophenyl)-3-(methylsulfanyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-20-9
Record name 5-(4-Fluorophenyl)-3-(methylsulfanyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-20-9
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